![molecular formula C13H9N3O3 B2929059 5-(3-Indolylmethylene)barbituric acid CAS No. 24774-42-3](/img/structure/B2929059.png)
5-(3-Indolylmethylene)barbituric acid
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Overview
Description
5-(3-Indolylmethylene)barbituric acid is a derivative of barbituric acid . It has a molecular weight of 255.233. It is a fascinating building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-(3-Indolylmethylene)barbituric acid involves the condensation of 3-indolylmethylmalonic ester with urea and thiourea in monoglyme (1,2-di-methoxyethane) in the presence of lithium methoxide . It can also be obtained by catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 5-(3-Indolylmethylene)barbituric acid is based on the barbituric acid skeleton . The specific properties of these rather planar scaffolds encompass either a high Brønsted acidity concerning the native barbituric acid or the marked electrophilic character of alkylidene barbituric acids .Chemical Reactions Analysis
The reaction mixture for the synthesis of 5-(3-Indolylmethylene)barbituric acid is cooled to room temperature and the solid formed is filtered, washed with cooled ethanol, and dried . The reduction of 5-(3-Indolylmethylene)barbituric acid by means of triethylammonium formate gives the triethylammonium salt of 5-methylbarbituric acid, indole, and di(3-indolyl)methane .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5-(3-Indolylmethylene)barbituric acid”:
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the creation of polyheterocyclic, natural, medicinal compounds, and organic sensors .
Biological Applications
Barbituric acid derivatives have shown effects on biological applications when synthesized from certain starting chemicals .
Inflammatory Markers Regulation
Indole derivatives have been studied for their role in the regulation of inflammatory markers such as STAT-1, NF-κB, TNF-α in various tissues .
Apoptosis Induction and Tubulin Polymerization Inhibition
Some indole derivatives have been evaluated for their ability to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization .
Mass Spectral Analysis
Mass spectral analysis of indole derivatives provides structural insights and confirms molecular weight and potential fragmentation patterns .
Fischer Indole Synthesis
The compound is involved in Fischer indole synthesis, which is a method to synthesize tricyclic indoles and other complex structures .
Future Directions
The enantioselective catalytic reactions developed for barbituric acid platforms using an organocatalytic and metal-based enantioselective sequences currently allow several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives along with innovative enantioselective developments . This will help future researchers to analyze the previous studies and explore new compounds for the development of efficient antimicrobial drugs .
Mechanism of Action
Target of Action
It is known that barbituric acid derivatives, such as phenobarbital, act as nonselective central nervous system depressants . They promote binding to inhibitory gamma-aminobutyric acid subtype receptors and modulate chloride currents through receptor channels .
Mode of Action
Barbituric acid derivatives are known to enhance the action of gaba, a major inhibitory neurotransmitter in the brain, by increasing the duration of chloride ion channel opening . This results in hyperpolarization of the neuron and inhibition of action potential generation .
Biochemical Pathways
Barbituric acid derivatives are known to inhibit glutamate-induced depolarizations , suggesting that they may affect glutamatergic neurotransmission.
Pharmacokinetics
It is known that barbituric acid derivatives generally have good oral absorption, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
Barbituric acid derivatives generally result in decreased neuronal excitability and reduced transmission of signals in the central nervous system .
properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIVDOUKDCAG-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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